molecular formula C25H24N2O5 B11258829 8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11258829
M. Wt: 432.5 g/mol
InChI Key: HQQDLZIYDGKGOC-UHFFFAOYSA-N
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Description

8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that belongs to the class of bichromenes This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxy group, and two chromene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethylpiperazine with a suitable aldehyde or ketone to form the corresponding piperazine derivative.

    Coupling with Chromene Units: The piperazine derivative is then coupled with chromene units through a series of condensation reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.

    Hydroxylation: The final step involves the introduction of the hydroxy group at the desired position on the chromene ring. This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of 8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the ethyl group can be replaced with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8’-[(4-methylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione
  • 8’-[(4-ethylpiperidin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione
  • 8’-[(4-ethylpiperazin-1-yl)methyl]-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione

Uniqueness

8’-[(4-ethylpiperazin-1-yl)methyl]-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its specific combination of functional groups and structural features. The presence of both the piperazine ring and the hydroxy group, along with the bichromene framework, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H24N2O5/c1-2-26-9-11-27(12-10-26)15-20-21(28)8-7-17-18(14-23(29)32-24(17)20)19-13-16-5-3-4-6-22(16)31-25(19)30/h3-8,13-14,28H,2,9-12,15H2,1H3

InChI Key

HQQDLZIYDGKGOC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O

Origin of Product

United States

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